rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2140262-77-5
VCID: VC11617042
InChI:
SMILES:
Molecular Formula: C22H23NO5
Molecular Weight: 381.4

rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid

CAS No.: 2140262-77-5

Cat. No.: VC11617042

Molecular Formula: C22H23NO5

Molecular Weight: 381.4

Purity: 93

* For research use only. Not for human or veterinary use.

rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid - 2140262-77-5

Specification

CAS No. 2140262-77-5
Molecular Formula C22H23NO5
Molecular Weight 381.4

Introduction

Chemical Identity and Structural Features

Basic Molecular Properties

The compound’s molecular formula is C₂₂H₂₃NO₅, with a molecular weight of 381.4 g/mol and a purity of 93%. Its structure integrates three critical functional groups:

  • A cyclopentane ring substituted at positions 1, 3, and 4.

  • A hydroxyl group at position 4.

  • An Fmoc-protected aminomethyl group at position 3.

  • A carboxylic acid at position 1.

The stereochemical designation (1R,3S,4S) indicates specific spatial arrangements of these groups, which are critical for its interactions in synthetic and biological systems. The "rac-" prefix suggests the presence of a racemic mixture, though the exact stereochemical ambiguity (e.g., at which center) remains unspecified in available literature.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2140262-77-5
Molecular FormulaC₂₂H₂₃NO₅
Molecular Weight381.4 g/mol
Purity93%
Functional GroupsHydroxyl, Carboxylic Acid, Fmoc-Protected Amine

Synthesis and Purification

Synthetic Strategy

The synthesis of this compound typically involves sequential functionalization of a cyclopentane derivative:

  • Core Formation: Construction of the cyclopentane ring via cycloaddition or ring-closing metathesis.

  • Functionalization:

    • Introduction of the hydroxyl group via oxidation or epoxide opening.

    • Attachment of the aminomethyl group through reductive amination or nucleophilic substitution.

    • Protection of the amine with the Fmoc group using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

  • Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile/ester.

Purification and Characterization

Purification is achieved via reverse-phase HPLC or column chromatography, with final characterization using:

  • Nuclear Magnetic Resonance (NMR) for stereochemical confirmation.

  • Mass Spectrometry (MS) for molecular weight verification.

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.

Applications in Research

Peptide Synthesis

The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS), enabling temporary amine protection and facile deprotection under mild basic conditions. This compound’s aminomethyl moiety allows its incorporation into peptide backbones as a conformationally constrained residue, enhancing peptide stability and target affinity.

Drug Discovery

The cyclopentane scaffold mimics bioactive conformations of peptides and small molecules, making it valuable for:

  • Protease Inhibitors: The hydroxyl and carboxylic acid groups coordinate with catalytic residues in enzyme active sites.

  • GPCR-Targeted Therapies: Rigid structures improve selectivity for G protein-coupled receptors.

Material Science

Functionalized cyclopentanes are explored in supramolecular chemistry for designing self-assembling nanostructures, though specific studies on this compound are pending.

Biological Implications

While direct biological data for this compound are unavailable, structurally related Fmoc-protected cyclopentane derivatives exhibit:

  • Antimicrobial Activity: Disruption of bacterial cell membranes via amphiphilic interactions.

  • Anticancer Potential: Inhibition of kinase signaling pathways in vitro.

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